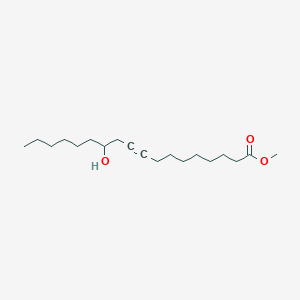
9-Octadecynoic acid, 12-hydroxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecynoic acid, 12-hydroxy-, methyl ester is a chemical compound with the molecular formula C19H34O3 and a molecular weight of 310.47146 . It is also known by other names such as methyl ricinoleate and ricinoleic acid methyl ester . This compound is characterized by the presence of a hydroxyl group at the 12th position and a triple bond at the 9th position of the octadecynoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecynoic acid, 12-hydroxy-, methyl ester typically involves the esterification of ricinoleic acid with methanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ricinoleic acid and methanol into a reactor with an acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The resulting product is then separated and purified using industrial-scale distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecynoic acid, 12-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 9-octadecynoic acid, 12-keto-, methyl ester.
Reduction: Formation of 9-octadecenoic acid, 12-hydroxy-, methyl ester.
Substitution: Formation of 9-octadecynoic acid, 12-chloro-, methyl ester.
Applications De Recherche Scientifique
9-Octadecynoic acid, 12-hydroxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and other medical conditions.
Industry: Used in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of 9-Octadecynoic acid, 12-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 12th position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The triple bond at the 9th position can undergo reactions that modify the compound’s activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenoic acid, 12-hydroxy-, methyl ester: Similar structure but with a double bond instead of a triple bond.
Ricinoleic acid methyl ester: Another name for 9-Octadecenoic acid, 12-hydroxy-, methyl ester.
Methyl elaidate: A similar compound with a trans double bond instead of a triple bond.
Uniqueness
9-Octadecynoic acid, 12-hydroxy-, methyl ester is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .
Propriétés
Numéro CAS |
71692-12-1 |
|---|---|
Formule moléculaire |
C19H34O3 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
methyl 12-hydroxyoctadec-9-ynoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3 |
Clé InChI |
IZCLGPZFWADXHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC#CCCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


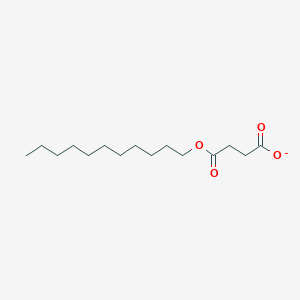
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)

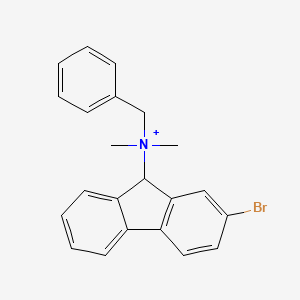

![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
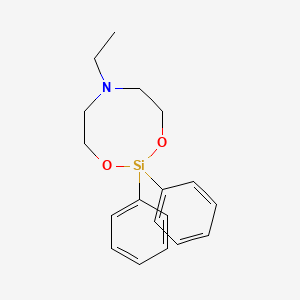
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)

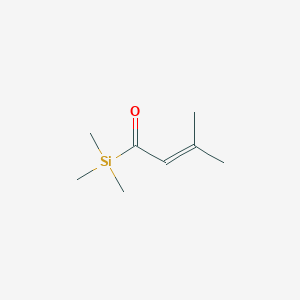
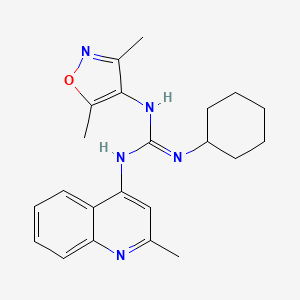
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
